molecular formula C12H9ClO3 B11871338 5-Chloro-6-methoxy-2-naphthoic acid

5-Chloro-6-methoxy-2-naphthoic acid

Cat. No.: B11871338
M. Wt: 236.65 g/mol
InChI Key: ROSQDPHSNSOGSS-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2-naphthoic acid is a substituted naphthalene derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and materials science research. This compound is of significant interest for designing novel active molecules, particularly as a precursor in the synthesis of potential allosteric modulators for central nervous system targets. Research into structurally similar 2-naphthoic acid compounds has demonstrated their value in creating subtype-selective antagonists for NMDA receptors, which are implicated in a range of neurological conditions . The chloro and methoxy functional groups on the naphthalene ring system offer distinct sites for further chemical modification, enabling fine-tuning of electronic properties, steric bulk, and binding affinity in drug discovery campaigns . Beyond pharmacology, naphthoic acid derivatives are foundational in developing advanced materials, including liquid crystalline polymers and dyes, where their rigid, planar structure contributes to desired material properties . As a high-purity building block, 5-Chloro-6-methoxy-2-naphthoic acid provides researchers with a critical reagent for exploring new chemical spaces and developing innovative therapeutic candidates and functional materials. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

5-chloro-6-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3/c1-16-10-5-3-7-6-8(12(14)15)2-4-9(7)11(10)13/h2-6H,1H3,(H,14,15)

InChI Key

ROSQDPHSNSOGSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 5 Chloro 6 Methoxy 2 Naphthoic Acid and Analogues

De Novo Synthesis Approaches

De novo synthesis provides a foundational route to construct the naphthalene (B1677914) skeleton with desired substitution patterns from simpler, acyclic, or monocyclic precursors. These methods offer flexibility in introducing a variety of functional groups at specific positions.

Multi-Step Conversions from Naphthalene Precursors

The synthesis of 5-Chloro-6-methoxy-2-naphthoic acid can be achieved through a multi-step sequence starting from readily available naphthalene derivatives. A common precursor is 2-naphthol (B1666908), which can be methylated to form 2-methoxynaphthalene (B124790). google.com Subsequent chlorination of 2-methoxynaphthalene can yield 1-chloro-2-methoxynaphthalene (B175985) with high efficiency. google.com This chlorinated intermediate then serves as a key building block for introducing the carboxylic acid functionality.

Another approach involves the use of β-naphthol, which can be functionalized through various transformations. rsc.org For instance, the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid has been accomplished from 4-hydroxy-3,5-dimethoxybenzaldehyde using a Stobbe tetralone carboxylic acid synthesis. rsc.org Such strategies highlight the importance of selecting appropriate starting materials and reaction sequences to achieve the desired substitution pattern.

Regioselective Functionalization Strategies

Controlling the position of functional groups on the naphthalene ring is a significant challenge in synthetic chemistry. researchgate.netresearchgate.net Traditional electrophilic aromatic substitution reactions often lead to mixtures of isomers, making purification difficult. researchgate.net Modern synthetic methods increasingly rely on directed C-H activation strategies to achieve high regioselectivity. nih.govanr.fr These methods utilize a directing group on the naphthalene core to guide the reaction to a specific position. nih.govanr.fr

For example, a carbonyl group can act as a directing group in C-H activation reactions, allowing for functionalization at the peri (C8) or ortho (C2) positions. anr.fr Palladium-catalyzed reactions have been developed for the regioselective halogenation of naphthaldehydes at either the 2- or 8-position. anr.fr Similarly, rhodium-catalyzed reactions can achieve selective functionalization at the β-position of naphthalene. researchgate.netresearchgate.net The choice of catalyst, oxidant, and directing group are all critical factors in determining the regiochemical outcome of the reaction. researchgate.netnih.govresearchgate.net

Application of Friedel-Crafts Acylation in Naphthoic Acid Synthesis

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings, which can then be converted into carboxylic acids. chadsprep.com In the context of synthesizing naphthoic acid derivatives, this reaction is particularly useful. For instance, the Friedel-Crafts reaction between propionyl chloride and 1-chloro-2-methoxy-naphthalene in the presence of aluminum trichloride (B1173362) can produce 1-(5-chloro-6-methoxy-2-naphthyl)-1-propanone. google.comgoogle.com This ketone can then be further processed to yield the desired naphthoic acid.

The regioselectivity of Friedel-Crafts acylation on naphthalene can be influenced by reaction conditions, including the solvent and the concentration of reactants. For example, the acetylation of naphthalene can yield different ratios of α and β isomers depending on these factors. Photo-Friedel-Crafts acylation offers an alternative pathway for the synthesis of acylated naphthohydroquinones, which can be subsequently oxidized to the corresponding naphthoquinones. mdpi.com

Functional Group Interconversions and Derivatization Routes

Once the basic naphthalene scaffold with the desired substitution pattern is in place, functional group interconversions and derivatizations are employed to arrive at the final target molecule.

Esterification Reactions for Carboxylic Acid Modification

The carboxylic acid group of a naphthoic acid can be readily modified through esterification. google.com This reaction is typically carried out by reacting the naphthoic acid with an alcohol in the presence of an acid catalyst. google.com The resulting esters can have different properties and may be used as plasticizers or as intermediates for further synthetic transformations. google.com The choice of alcohol can range from simple linear or branched alcohols to more complex structures, allowing for the fine-tuning of the final product's characteristics. google.com

Halogenation and Methoxylation Protocols

Introducing halogen and methoxy (B1213986) groups at specific positions on the naphthalene ring is a key step in the synthesis of 5-Chloro-6-methoxy-2-naphthoic acid. Halogenation of naphthalene can occur without a catalyst to produce 1-halonaphthalenes. ijpsjournal.com However, for more complex substrates, regioselective methods are often required. As mentioned earlier, palladium-catalyzed reactions can be used for the selective halogenation of naphthaldehydes. anr.fr

Methoxylation can be achieved by reacting a hydroxylated naphthalene derivative with a methylating agent. For example, 2-naphthol can be methylated to 2-methoxynaphthalene. google.com In some cases, methoxylation is performed on a precursor molecule before the naphthalene ring system is fully constructed.

Reduction and Oxidation Transformations

The chemical reactivity of 5-chloro-6-methoxy-2-naphthoic acid allows for a variety of reduction and oxidation transformations, which are crucial for the synthesis of its derivatives. The reduction of the carboxylic acid moiety is a key transformation. For instance, the reduction of the carboxylic acid to an alcohol, 5-chloro-6-methoxy-2-naphthalenemethanol, can be achieved using reducing agents like lithium aluminum hydride. This alcohol can be further converted to a halide and then undergo subsequent reactions.

A significant application of the reduction of a related intermediate is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. While not a direct reduction of 5-chloro-6-methoxy-2-naphthoic acid itself, a key step in many syntheses of Nabumetone involves the reduction of a related naphthylacetic acid derivative. The synthesis of Nabumetone often starts from 6-methoxy-2-acetylnaphthalene, which can be prepared from 2-methoxynaphthalene. This acetylnaphthalene is then converted to 6-methoxy-2-naphthylacetic acid, which can be reduced to the corresponding alcohol and subsequently converted to Nabumetone.

Oxidation reactions of 5-chloro-6-methoxy-2-naphthoic acid are less commonly described in the literature compared to reductions. However, the naphthalene ring system can be susceptible to oxidation under certain conditions, potentially leading to the formation of quinones or cleavage of the aromatic rings. The methoxy group can also be a site for oxidative cleavage.

Alkylation and Arylation Methods

Alkylation and arylation reactions are fundamental in modifying the structure of 5-chloro-6-methoxy-2-naphthoic acid to generate a diverse range of analogues. These reactions can be targeted at different positions of the naphthalene ring or at the carboxylic acid group.

The carboxylic acid group can be readily alkylated to form esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. Aryl esters can also be prepared, though this is less common.

More advanced methods focus on the carbon-carbon bond formation at the aromatic core. The chloro-substituent at the C-5 position can potentially be a handle for cross-coupling reactions. For instance, Suzuki, Stille, or Heck couplings, catalyzed by palladium complexes, could be employed to introduce new alkyl or aryl groups at this position, although steric hindrance from the peri-position might pose a challenge.

Furthermore, directed ortho-metalation (DoM) strategies could be envisioned. The carboxylic acid or the methoxy group can act as directing groups, allowing for lithiation at an adjacent position, followed by quenching with an alkyl or aryl electrophile.

Catalytic Methodologies in Naphthoic Acid Synthesis

The synthesis of the naphthoic acid core structure often relies on catalytic methodologies to ensure high efficiency and selectivity.

Metal-Catalyzed Reaction Systems (e.g., Palladium, Copper, Rhodium)

Metal-catalyzed reactions are pivotal in the synthesis of naphthoic acids and their derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to construct the naphthalene skeleton or to introduce substituents. For example, a key step in the synthesis of some naphthoic acids involves the palladium-catalyzed coupling of a boronic acid with a halogenated naphthalene derivative.

Copper-catalyzed reactions, such as the Ullmann condensation, have also been employed in the synthesis of naphthoic acid derivatives, particularly for the formation of carbon-oxygen or carbon-nitrogen bonds. Rhodium-catalyzed reactions are less common for the direct synthesis of this specific naphthoic acid but are important in various aromatic C-H activation and functionalization reactions that can be applied to naphthalene systems.

Lewis Acid and Brønsted Acid-Catalyzed Transformations

Lewis and Brønsted acids play a crucial role in several synthetic routes to naphthoic acids. Friedel-Crafts acylation is a classic example, where a Lewis acid, such as aluminum chloride (AlCl3), catalyzes the acylation of a substituted naphthalene or a precursor that can be cyclized to form the naphthalene ring. For instance, the synthesis of a precursor to 5-chloro-6-methoxy-2-naphthoic acid might involve the Friedel-Crafts acylation of a methoxy-substituted chloronaphthalene.

Brønsted acids are often used to catalyze cyclization reactions that form the naphthalene ring system. For example, a substituted phenyl derivative with a suitable side chain can undergo acid-catalyzed intramolecular cyclization to yield the bicyclic naphthalene core.

Electrocatalytic Synthetic Approaches

Electrocatalysis represents an emerging and sustainable approach to organic synthesis. While specific examples for the direct synthesis of 5-chloro-6-methoxy-2-naphthoic acid are not widely reported, electrocatalytic methods could be applied to several key transformations. For instance, the carboxylation of a suitable naphthalene precursor could potentially be achieved through an electrochemical reduction in the presence of carbon dioxide. Electrocatalytic oxidation or reduction could also be employed for the functionalization of the naphthalene ring or the transformation of existing substituents, offering a green alternative to traditional chemical reagents.

Preparation of Structurally Related Naphthoic Acid Analogues and Derivatives

The synthesis of structurally related analogues and derivatives of 5-chloro-6-methoxy-2-naphthoic acid is of significant interest for structure-activity relationship (SAR) studies in drug discovery. These modifications can involve changes in the substitution pattern on the naphthalene ring, as well as transformations of the carboxylic acid group.

The carboxylic acid moiety is a common starting point for derivatization. It can be converted into a wide range of functional groups, including:

Esters: By reaction with various alcohols.

Amides: By coupling with different amines.

Alcohols: Through reduction of the carboxylic acid.

Ketones: Via reaction with organometallic reagents.

The synthesis of analogues with different substituents on the naphthalene ring can be achieved by starting with appropriately substituted precursors or by modifying the existing substituents. For example, the methoxy group can be cleaved to the corresponding phenol, which can then be alkylated to introduce different alkoxy groups. The chloro group can be replaced by other halogens or functional groups via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

A notable example of a structurally related compound is 6-methoxy-2-naphthoic acid, which lacks the chloro-substituent. The synthesis of this and other analogues often follows similar synthetic strategies, such as the oxidation of a corresponding acetylnaphthalene or the carboxylation of a lithiated naphthalene derivative.

Below is a table of some structurally related naphthoic acid analogues and derivatives:

Compound NameStructural Modification from 5-Chloro-6-methoxy-2-naphthoic acid
6-Methoxy-2-naphthoic acidLacks the chloro group at the C-5 position.
5-Bromo-6-methoxy-2-naphthoic acidThe chloro group at C-5 is replaced by a bromo group.
6-Hydroxy-2-naphthoic acidThe methoxy group at C-6 is demethylated to a hydroxyl group, and the C-5 chloro is absent.
Methyl 5-chloro-6-methoxy-2-naphthoateThe carboxylic acid is esterified with methanol (B129727).
5-Chloro-6-methoxy-2-naphthamideThe carboxylic acid is converted to a primary amide.
(5-Chloro-6-methoxy-2-naphthyl)methanolThe carboxylic acid is reduced to an alcohol.
NabumetoneA structurally related NSAID with a butan-2-one side chain at the 2-position of a methoxynaphthalene core.

Synthesis of Halogenated and Methoxylated Naphthoic Acid Derivatives

The preparation of naphthoic acid derivatives bearing halogen and methoxy substituents is a cornerstone for creating complex molecules and specialized polymers. Researchers have developed various synthetic pathways to introduce these functional groups onto the naphthalene ring system with high degrees of control.

One established method involves a multi-step synthesis starting from 2-Naphthol. researchgate.net A key intermediate, 2-Hydroxy-6-naphthoic acid, can be synthesized through a sequence of methoxylation, bromination, a Grignard reaction, and subsequent demethylation. researchgate.net This pathway highlights the preparation of a key precursor, 6-bromo-2-methoxynaphthalene, which can be achieved with a high yield of 96.2% using tin as a reducing agent. researchgate.net The Grignard reaction, involving the reaction of the brominated intermediate with carbon dioxide, is a classic method for introducing the carboxylic acid moiety. researchgate.netorgsyn.org

Another advanced strategy involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. nih.gov This methodology is particularly noteworthy for its ability to generate novel substitution patterns that are otherwise difficult to access. nih.gov The choice of Lewis acid, such as boron trifluoride diethyl etherate, and reaction conditions are critical for optimizing the yield of the desired naphthoic acid derivative. nih.gov This approach has proven effective for synthesizing esters with halogen substituents. nih.gov

The direct halogenation of naphthoquinone-imine derivatives, followed by further transformations, represents another route to halogenated naphthalene structures. google.com While the starting material is different, the techniques for introducing halogen atoms, such as using sulfuryl chloride or bromine, are relevant. google.com The position of halogenation can be directed by the existing substituents on the naphthalene ring system. google.com For instance, the synthesis of α-naphthoic acid can start from α-bromonaphthalene, which is converted to a Grignard reagent before carboxylation. orgsyn.org

The reactivity of methoxy-substituted naphthoquinones with various nucleophiles also provides insight into the synthesis of functionalized naphthalenes. For example, 2-methoxy-1,4-naphthoquinones derived from lawsone and nor-lapachol readily react with secondary amines to yield 2-dialkylamino-1,4-naphthoquinone derivatives, demonstrating the influence of the methoxy group on substitution reactions. researchgate.net

The following table summarizes various synthetic approaches to halogenated and methoxylated naphthoic acid derivatives.

Starting MaterialKey Reagents/StepsProduct TypeReference
2-NaphtholMethoxylation, Bromination, Grignard reaction, Demethylation2-Hydroxy-6-naphthoic acid researchgate.net
OxabenzonorbornadienesBoron trifluoride diethyl etherate (Lewis acid)1-Hydroxy-2-naphthoic acid esters (including halogenated versions) nih.gov
α-BromonaphthaleneMagnesium, Carbon dioxide (Grignard reaction)α-Naphthoic acid orgsyn.org
Naphthoquinone-imineSulfuryl chloride or BromineHalogenated naphthoquinone-imine derivatives google.com
2-Methoxy-1,4-naphthoquinonesSecondary amines2-Dialkylamino-1,4-naphthoquinone derivatives researchgate.net

Routes to Naphthoic Acid-Based Polymeric Structures

Naphthoic acid and its derivatives serve as essential monomers for the synthesis of advanced polymers with applications ranging from antimicrobial agents to high-performance materials. nih.govsc.edu The rigid and planar structure of the naphthalene ring imparts unique thermal and mechanical properties to the resulting polymers.

A versatile method for creating naphthoic acid-based polymers is through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov This technique allows for the synthesis of polymers with controlled molecular weights and architectures. For example, poly(glycidyl methacrylate) (PGMA) can be synthesized via RAFT polymerization and subsequently modified. nih.gov In a post-polymerization modification step, the epoxide rings of PGMA are opened by naphthoic acid derivatives, such as 6-Hydroxy-2-naphthoic acid or 3,7-Dihydroxy-2-naphthoic acid, to yield naphthoic acid-containing polymers. nih.gov This approach is used to create facially amphiphilic antimicrobial polymers that can effectively target multi-drug resistant bacteria. nih.govsc.edu

Another significant route to polymeric structures is the direct polymerization of hydroxy-substituted naphthoic acids. Poly(2-oxy-6-naphthoyl) (PON) can be synthesized by the direct polymerization of 2-hydroxy-6-naphthoic acid in the presence of boronic anhydrides. rsc.org The morphology and molecular weight of the resulting polymer are influenced by the structure and concentration of the boronic anhydride (B1165640) used as a catalyst. rsc.org

Friedel-Crafts crosslinking is another powerful method for synthesizing naphthalene-based polymers. nih.gov This one-step process involves crosslinking naphthalene with an agent like formaldehyde (B43269) dimethyl acetal (B89532) (methylal) using a Lewis acid catalyst such as anhydrous FeCl3. nih.gov This method creates porous polymers with a rigid structure, which can be functionalized with groups like -OH, -SO3H, and -NO2 to alter their properties for applications such as catalytic supports. nih.gov

The table below outlines key methodologies for synthesizing naphthoic acid-based polymers.

Polymerization MethodMonomer/PrecursorKey Reagents/CatalystsPolymer TypeReference
RAFT Polymerization & Post-ModificationGlycidyl methacrylate, Naphthoic acid derivatives (e.g., 6-Hydroxy-2-naphthoic acid)2-Phenyl-2-propyl benzodithioate (RAFT agent), TBABNaphthoic acid-containing polymers nih.gov
Direct Polymerization2-Hydroxy-6-naphthoic acid (HNA)Boronic anhydrides (e.g., TFBA, BPBA)Poly(2-oxy-6-naphthoyl) (PON) rsc.org
Friedel-Crafts CrosslinkingNaphthalene (NA)Formaldehyde dimethyl acetal (methylal), Anhydrous FeCl3Crosslinked naphthalene-based polymers nih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Methoxy 2 Naphthoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, offering a direct insight into the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 5-Chloro-6-methoxy-2-naphthoic acid is characterized by absorption bands corresponding to its key functional groups.

The most prominent features in the spectrum are associated with the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, a characteristic feature broadened by strong intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band around 1680-1710 cm⁻¹.

The aromatic naphthalene (B1677914) core gives rise to several bands. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aromatic C=C stretching vibrations appear as a series of bands of varying intensity in the 1450-1600 cm⁻¹ region.

The methoxy (B1213986) group (-OCH₃) introduces characteristic C-O stretching vibrations. An asymmetric C-O-C stretching band is anticipated around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. The C-Cl stretching vibration for an aryl chloride typically gives a strong band in the 1000-1100 cm⁻¹ region, though its exact position can be influenced by the substitution pattern on the aromatic ring. researchgate.net

Table 1: Predicted FTIR Characteristic Absorption Bands for 5-Chloro-6-methoxy-2-naphthoic Acid

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500-3300 Strong, Very Broad
C-H Stretch Aromatic 3050-3150 Medium
C=O Stretch Carboxylic Acid 1680-1710 Strong, Sharp
C=C Stretch Aromatic Ring 1450-1600 Medium to Weak
C-O-C Asymmetric Stretch Aryl Ether ~1250 Strong
C-O-C Symmetric Stretch Aryl Ether ~1040 Medium

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

For 5-Chloro-6-methoxy-2-naphthoic acid, the symmetric "breathing" vibrations of the naphthalene ring are expected to produce strong signals in the Raman spectrum, typically in the 1300-1650 cm⁻¹ range. nih.gov The C=O stretch of the carboxylic acid is also Raman active, though often weaker than in the IR spectrum. The C-Cl bond, due to its polarizability, is also expected to show a characteristic signal. researchgate.net The methoxy group vibrations would also be present. Raman spectroscopy is particularly advantageous as it is less sensitive to interference from water, which can be beneficial depending on the sample preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 5-Chloro-6-methoxy-2-naphthoic acid would display distinct signals for each chemically non-equivalent proton. The spectrum is expected to show a very broad singlet far downfield (typically >12 ppm) for the acidic proton of the carboxylic acid group, which often undergoes exchange with trace amounts of water in the solvent. rsc.org

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The remaining signals correspond to the five protons on the substituted naphthalene ring. Their chemical shifts are influenced by the electronic effects of the chloro, methoxy, and carboxylic acid substituents. pdx.edumodgraph.co.uk

Based on the structure and known substituent effects, the following predictions can be made for the aromatic protons (in a solvent like DMSO-d₆):

H1, H3, H4, H7, H8: These five protons would appear in the aromatic region (approximately 7.0-8.5 ppm).

The proton ortho to the carboxylic acid group (H-1 or H-3) would likely be the most downfield of the aromatic signals due to the deshielding effect of the carbonyl group.

The protons on the ring bearing the chloro and methoxy groups (H-7 and H-8) would be influenced by the electron-donating methoxy group (shielding, upfield shift) and the electron-withdrawing chloro group (deshielding, downfield shift).

The coupling between adjacent protons (ortho-coupling, J ≈ 7-9 Hz) and across the bay (meta-coupling, J ≈ 1-3 Hz) would result in complex splitting patterns (doublets, triplets, or multiplets). rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Chloro-6-methoxy-2-naphthoic Acid (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH >12 Broad Singlet N/A
Aromatic H 7.0 - 8.5 Multiplets, Doublets ~7-9 (ortho), ~1-3 (meta)

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For 5-Chloro-6-methoxy-2-naphthoic acid, twelve distinct signals are expected: one for the carbonyl carbon, one for the methoxy carbon, and ten for the carbons of the naphthalene ring.

The carbonyl carbon (C=O) of the carboxylic acid is the most downfield signal, typically appearing around 167-170 ppm. rsc.org

The methoxy carbon (-OCH₃) resonates in the 55-60 ppm range. rsc.org

The ten aromatic carbons appear between approximately 105 and 140 ppm. The carbon atoms directly attached to substituents (C-2, C-5, C-6, and the bridgehead carbons) can be distinguished based on their chemical shifts. The carbon attached to the chlorine (C-5) would be shifted downfield, while the carbon attached to the methoxy group (C-6) would be shifted significantly upfield due to the oxygen's shielding effect. The carbons bearing no protons (quaternary carbons) generally show weaker signals. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-6-methoxy-2-naphthoic Acid

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 167-170
C-Ar (Aromatic) 105-140

While 1D NMR spectra provide essential information, complex structures often require advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. For 5-Chloro-6-methoxy-2-naphthoic acid, these experiments would be invaluable for confirming the precise substitution pattern.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. It would show cross-peaks between adjacent protons on the naphthalene rings, confirming their connectivity and helping to trace the proton network around the aromatic system. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon atoms in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting mass spectrum provides a unique fingerprint of the compound. For 5-Chloro-6-methoxy-2-naphthoic acid, the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight.

Key fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group (–COOH) as a neutral radical, leading to a prominent peak at [M – 45]⁺.

Loss of a methoxy group: Cleavage of the methoxy group (–OCH₃) would result in a fragment at [M – 31]⁺.

Loss of a chlorine atom: Fragmentation involving the loss of the chlorine atom would produce a peak at [M – 35]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments.

Cleavage of the naphthalene ring: Further fragmentation of the naphthalene ring system would also be anticipated, leading to a complex pattern of smaller fragment ions.

Table 1: Predicted Major Fragments in the EI Mass Spectrum of 5-Chloro-6-methoxy-2-naphthoic Acid

Fragment Ion Predicted m/z Postulated Neutral Loss
[M-OCH₃]⁺205/207CH₃O·
[M-COOH]⁺191/193·COOH
[M-Cl]⁺201Cl·

Note: The presence of chlorine isotopes will result in M/M+2 peaks for chlorine-containing fragments.

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation than EI. This method is often used to confirm the molecular weight of a compound. In a CI mass spectrum of 5-Chloro-6-methoxy-2-naphthoic acid, a prominent protonated molecular ion peak ([M+H]⁺) would be expected. The reduced fragmentation would simplify the spectrum, with the base peak often being the [M+H]⁺ ion. This provides a clear indication of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For 5-Chloro-6-methoxy-2-naphthoic acid (C₁₂H₉ClO₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a critical step in confirming the molecular formula of a newly synthesized or isolated compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system is the primary chromophore in 5-Chloro-6-methoxy-2-naphthoic acid. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones. The presence of substituents on the naphthalene ring, such as the chloro, methoxy, and carboxylic acid groups, will influence the wavelengths of maximum absorption (λ_max).

The electronic spectrum of naphthalene exhibits characteristic absorption bands corresponding to π → π* transitions. The introduction of substituents can cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift) and can also affect the intensity of the absorption. The methoxy group, being an electron-donating group, and the chlorine atom, with its lone pairs of electrons, are expected to cause a red shift in the absorption maxima compared to unsubstituted naphthalene. The carboxylic acid group can also influence the electronic transitions.

Table 2: Predicted UV-Vis Absorption Maxima for 5-Chloro-6-methoxy-2-naphthoic Acid in a Suitable Solvent (e.g., Ethanol)

Electronic Transition Predicted λ_max (nm) Associated Chromophore
π → π~230-250Naphthalene ring
π → π~280-300Naphthalene ring
π → π*~320-340Naphthalene ring

Note: These are estimated values and the actual absorption maxima may vary depending on the solvent and the precise electronic effects of the substituents.

X-ray Crystallography for Solid-State Structure Determination

A single crystal X-ray diffraction experiment would first determine the unit cell parameters and the crystal system to which the compound belongs (e.g., monoclinic, orthorhombic, etc.). The systematic absences in the diffraction pattern would then allow for the determination of the space group, which describes the symmetry elements present in the crystal lattice. For aromatic carboxylic acids, common crystal systems include monoclinic and orthorhombic. The specific crystal system and space group for 5-Chloro-6-methoxy-2-naphthoic acid would be determined from the analysis of the diffraction data.

Table 3: Hypothetical Crystallographic Data for 5-Chloro-6-methoxy-2-naphthoic Acid

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c

Note: These are hypothetical values based on common findings for similar organic molecules. Actual experimental data would be required for confirmation.

Intermolecular Interactions and Hydrogen Bonding Networks

A definitive analysis of the crystal structure of 5-Chloro-6-methoxy-2-naphthoic acid, which would provide precise details of its intermolecular interactions and hydrogen bonding network, is not extensively available in the current scientific literature. However, based on the functional groups present in the molecule—a carboxylic acid, a methoxy group, a chloro substituent, and a naphthalene core—a predictive assessment of the non-covalent interactions that likely govern its solid-state assembly can be made. These interactions are crucial in determining the material's physical properties, such as melting point and solubility.

The most significant intermolecular interaction expected for 5-Chloro-6-methoxy-2-naphthoic acid is the formation of hydrogen-bonded dimers. The carboxylic acid moiety typically forms robust centrosymmetric dimers through O–H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a common and highly stable motif for carboxylic acids in the solid state.

A summary of the potential intermolecular interactions is presented in the table below.

Interaction Type Donor Acceptor Description
Strong Hydrogen BondCarboxylic acid O-HCarboxylic acid C=OFormation of characteristic carboxylic acid dimers.
Weak Hydrogen BondAromatic C-HMethoxy oxygen, Carbonyl oxygen, ChlorineContribution to the stability of the crystal packing.
Halogen BondC-ClOxygen, Chlorine, or π-systemPotential for directional interactions involving the chlorine atom.
π-π StackingNaphthalene ringNaphthalene ringFace-to-face or offset stacking of the aromatic systems.

Computational and Theoretical Chemistry Studies on 5 Chloro 6 Methoxy 2 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For 5-Chloro-6-methoxy-2-naphthoic acid, these methods would provide deep insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in 5-Chloro-6-methoxy-2-naphthoic acid, corresponding to the minimum energy on the potential energy surface.

A typical DFT calculation, for instance at the B3LYP/6-311G(d,p) level of theory, would yield optimized geometric parameters. These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Hypothetical Optimized Geometric Parameters for 5-Chloro-6-methoxy-2-naphthoic acid (DFT/B3LYP/6-311G(d,p))

ParameterAtom Pair/GroupBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Bond LengthC5-Cl1.745--
C6-O(methoxy)1.360--
O(methoxy)-C(methyl)1.430--
C2-C(carboxyl)1.490--
C(carboxyl)-O(hydroxyl)1.350--
C(carboxyl)=O(carbonyl)1.210--
Bond AngleC4-C5-Cl119.5--
C1-C6-O(methoxy)115.0--
C6-O(methoxy)-C(methyl)118.0--
C1-C2-C(carboxyl)121.0--
C2-C(carboxyl)-O(hydroxyl)112.0--
O(hydroxyl)-C(carboxyl)=O(carbonyl)123.0--
Dihedral AngleC4-C10-C5-Cl179.8--
C1-C6-O(methoxy)-C(methyl)5.0--
C1-C2-C(carboxyl)-O(hydroxyl)178.0--

These values would indicate the degree of planarity of the naphthalene (B1677914) ring system and the orientation of the chloro, methoxy (B1213986), and carboxylic acid substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method is crucial for predicting and interpreting UV-Vis absorption spectra. A TD-DFT calculation would provide information on the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*).

Table 2: Hypothetical TD-DFT Results for the Lowest-Lying Singlet Excited States of 5-Chloro-6-methoxy-2-naphthoic acid

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.853220.25HOMO -> LUMO (95%)
S24.103020.18HOMO-1 -> LUMO (88%)
S34.352850.45HOMO -> LUMO+1 (92%)

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

These results would help in understanding the photophysical properties of the molecule and how its structure influences its interaction with light.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, charge transfer, and intramolecular interactions within a molecule. It provides a localized, Lewis-like picture of bonding and allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions.

For 5-Chloro-6-methoxy-2-naphthoic acid, NBO analysis would reveal the natural atomic charges on each atom, indicating the electron-withdrawing or -donating nature of the substituents. It would also quantify the delocalization of electron density from lone pairs into antibonding orbitals, which contributes to the molecule's stability.

Table 3: Hypothetical Natural Atomic Charges and Key NBO Interactions for 5-Chloro-6-methoxy-2-naphthoic acid

AtomNatural Charge (e)Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Cl(5)-0.05---
O(methoxy)-0.55LP(2) Oσ(C5-C6)5.2
O(hydroxyl)-0.65LP(2) Oσ(C(carboxyl)-C2)3.8
O(carbonyl)-0.60---
C(carboxyl)+0.75---

LP(2) denotes the second lone pair on the oxygen atom.

These findings would highlight the electronic effects of the chloro, methoxy, and carboxylic acid groups on the naphthalene core.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interaction potential of a molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis of 5-Chloro-6-methoxy-2-naphthoic acid would explore the different spatial arrangements of the molecule, particularly concerning the rotation around the single bonds of the methoxy and carboxylic acid groups. By calculating the energy of the molecule as a function of specific dihedral angles, an energy landscape can be constructed.

This analysis would identify the most stable conformers (global and local minima) and the energy barriers for interconversion between them. For instance, the orientation of the carboxylic acid group relative to the naphthalene ring would be a key focus, as it can influence hydrogen bonding and crystal packing.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

For 5-Chloro-6-methoxy-2-naphthoic acid, the MEP map would likely show:

Negative potential (red/yellow): Localized around the oxygen atoms of the methoxy and carboxylic acid groups, and to a lesser extent, the chlorine atom. These regions are susceptible to electrophilic attack.

Positive potential (blue): Concentrated around the hydrogen atom of the carboxylic acid group, making it a potential site for nucleophilic attack or hydrogen bond donation.

Intermediate potential (green): Spread across the carbon framework of the naphthalene ring.

This visual representation provides a clear and intuitive understanding of the molecule's reactive sites and intermolecular interaction capabilities.

Prediction of Reactivity and Stability Descriptors

No published studies were found that calculated the reactivity and stability descriptors for 5-Chloro-6-methoxy-2-naphthoic acid. Such studies would typically involve quantum chemical calculations to predict the molecule's behavior in chemical reactions.

HOMO-LUMO Energy Gap Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for 5-Chloro-6-methoxy-2-naphthoic acid. This analysis is crucial for predicting a molecule's chemical reactivity and kinetic stability.

Chemical Hardness, Softness, and Electrophilicity Indices

Specific values for chemical hardness, softness, and electrophilicity indices for 5-Chloro-6-methoxy-2-naphthoic acid are not documented in the scientific literature. These global reactivity descriptors are derived from HOMO and LUMO energies and help in understanding the reactive nature of the compound.

Ionization Potential and Electron Affinity Calculations

Calculated values for the ionization potential and electron affinity of 5-Chloro-6-methoxy-2-naphthoic acid have not been reported. These fundamental descriptors are key to predicting the ease with which the molecule can lose or gain an electron.

Reactivity Profiles and Reaction Mechanisms of 5 Chloro 6 Methoxy 2 Naphthoic Acid

Influence of Substituents on Chemical Reactivity

The reactivity of an aromatic system is significantly influenced by the nature of its substituents. sciencepublishinggroup.comresearchgate.net In 5-Chloro-6-methoxy-2-naphthoic acid, the chloro, methoxy (B1213986), and carboxylic acid groups each exert distinct electronic effects, either donating or withdrawing electron density from the naphthalene (B1677914) nucleus, thereby influencing its susceptibility to attack by electrophiles or nucleophiles.

Effect of Halogen and Methoxy Groups on Aromatic System Reactivity

The methoxy group (-OCH3) at the C-6 position is an activating group. Through its resonance effect, the oxygen atom can donate a lone pair of electrons to the aromatic system, increasing the electron density of the naphthalene rings. This activating nature generally makes the aromatic system more susceptible to electrophilic attack. Conversely, the chlorine atom at the C-5 position is a deactivating group. While halogens are ortho, para-directing, their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating), leading to a net deactivation of the aromatic ring.

The interplay between the activating methoxy group and the deactivating chloro group creates a complex reactivity pattern. The methoxy group strongly activates the positions ortho and para to it, while the chloro group deactivates the ring, particularly at the positions closest to it.

Role of the Carboxylic Acid Moiety in Reaction Pathways

The carboxylic acid group (-COOH) at the C-2 position is a deactivating group. It withdraws electron density from the naphthalene ring system through both inductive and resonance effects. This deactivation makes the aromatic ring less reactive towards electrophilic aromatic substitution. Furthermore, the carboxylic acid group directs incoming electrophiles to the meta position relative to itself.

Characteristic Reaction Types

The unique substitution pattern of 5-Chloro-6-methoxy-2-naphthoic acid allows for several characteristic reaction types, each influenced by the electronic and steric factors of the substituents.

Electrophilic Aromatic Substitution (EAS) Reactivity

Naphthalene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. libretexts.orgwordpress.commsu.edu Substitution at the 1-position (α-position) is typically favored kinetically over the 2-position (β-position) because the intermediate for 1-substitution is more stable. libretexts.orgwordpress.com

In the case of 5-Chloro-6-methoxy-2-naphthoic acid, the directing effects of the existing substituents must be considered. The powerful activating and ortho, para-directing methoxy group at C-6 would strongly favor substitution at the C-5 and C-7 positions. However, the C-5 position is already occupied by a chlorine atom. Therefore, the most likely position for electrophilic attack would be the C-7 position. The deactivating carboxylic acid group at C-2 would direct incoming electrophiles to the C-4 and C-7 positions (meta to C-2). The deactivating chloro group at C-5 would direct to the C-6 and C-8 positions (ortho and para). The convergence of these directing effects, particularly the strong activation by the methoxy group, points towards the C-7 position as a probable site for electrophilic aromatic substitution.

Substituent Position Electronic Effect Directing Influence (for EAS)
Methoxy (-OCH3)C-6Activating (Resonance)Ortho, Para (to C-5 and C-7)
Chloro (-Cl)C-5Deactivating (Inductive)Ortho, Para (to C-6 and C-8)
Carboxylic Acid (-COOH)C-2Deactivating (Inductive & Resonance)Meta (to C-4 and C-7)

Nucleophilic Aromatic Substitution (NAS) Possibilities

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comyoutube.comlibretexts.org In 5-Chloro-6-methoxy-2-naphthoic acid, the chlorine atom at C-5 could potentially act as a leaving group.

Carboxylation and Decarboxylation Pathways

The carboxylic acid group itself can participate in reactions. Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, often requiring heat. libretexts.orgmasterorganicchemistry.com The stability of the resulting carbanion or the ability to form a cyclic transition state can influence the ease of decarboxylation. masterorganicchemistry.comyoutube.com For naphthoic acids, decarboxylation can lead to the formation of naphthalene. google.com

Conversely, carboxylation, the introduction of a carboxylic acid group, is also a possibility. A process for the carboxylation of naphthoic acid to form naphthalene dicarboxylic acid has been described, occurring at high temperatures in the presence of metal oxide catalysts. google.com This suggests that under specific conditions, further carboxylation of 5-Chloro-6-methoxy-2-naphthoic acid could be a potential reaction pathway.

Investigation of Reaction Mechanisms

Understanding the reaction mechanisms of 5-Chloro-6-methoxy-2-naphthoic acid is crucial for controlling reaction outcomes and optimizing synthetic pathways. Mechanistic investigations typically involve a combination of kinetic studies to understand reaction rates and thermodynamic analysis to determine reaction feasibility and product stability. Furthermore, the direct observation or trapping of reaction intermediates provides invaluable insight into the step-by-step transformation of the molecule.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving 5-Chloro-6-methoxy-2-naphthoic acid are intrinsically linked to the nature of the reagents and reaction conditions. The electron-withdrawing nature of the chloro and carboxylic acid groups, contrasted with the electron-donating effect of the methoxy group, creates a nuanced reactivity profile.

Kinetic Studies: Kinetic experiments would typically measure the rate of a reaction as a function of reactant concentrations, temperature, and catalyst presence. For instance, in an esterification reaction, the rate would likely follow second-order kinetics, being dependent on the concentrations of both the naphthoic acid and the alcohol. The chloro and methoxy substituents on the naphthalene ring would influence the rate by altering the electrophilicity of the carboxylic acid's carbonyl carbon.

Thermodynamic Analysis: Thermodynamic data provides information on the energy changes that occur during a reaction. The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction, while the enthalpy change (ΔH) reveals whether a reaction is exothermic or endothermic. For reactions involving 5-Chloro-6-methoxy-2-naphthoic acid, such as nucleophilic aromatic substitution of the chloro group, the thermodynamic parameters would be heavily influenced by the stability of the starting materials, intermediates, and products.

Below are hypothetical data tables illustrating the type of information that would be gathered from such studies.

Table 1: Hypothetical Kinetic Data for the Esterification of 5-Chloro-6-methoxy-2-naphthoic Acid with Ethanol

ParameterValueUnits
Rate Constant (k) at 298 K1.2 x 10⁻⁴L mol⁻¹ s⁻¹
Activation Energy (Ea)65kJ mol⁻¹
Pre-exponential Factor (A)8.5 x 10⁷L mol⁻¹ s⁻¹

Table 2: Hypothetical Thermodynamic Data for Nucleophilic Aromatic Substitution of the Chloro Group

ParameterValueUnits
Enthalpy of Reaction (ΔH)-45kJ mol⁻¹
Entropy of Reaction (ΔS)-20J mol⁻¹ K⁻¹
Gibbs Free Energy (ΔG) at 298 K-39kJ mol⁻¹

Intermediate Identification and Characterization

The identification and characterization of transient intermediates are paramount in elucidating a reaction mechanism. For reactions involving 5-Chloro-6-methoxy-2-naphthoic acid, various spectroscopic and analytical techniques would be employed to probe the existence of these short-lived species.

Esterification Reactions: In the acid-catalyzed esterification of the carboxylic acid group, a key intermediate would be the protonated carbonyl species, which increases the electrophilicity of the carbonyl carbon. This is then attacked by the alcohol nucleophile to form a tetrahedral intermediate. While these intermediates are typically too unstable to isolate, their presence can be inferred through isotopic labeling studies or detected under specialized low-temperature spectroscopic conditions.

Nucleophilic Aromatic Substitution: In reactions where the chloro group is displaced by a nucleophile, a Meisenheimer complex is a likely intermediate. This is a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the aromatic ring. The stability of this complex, and thus the feasibility of the reaction, is influenced by the electron-withdrawing and -donating groups on the naphthalene ring. Advanced techniques such as low-temperature NMR or rapid-injection NMR could potentially be used to observe this intermediate directly.

Table 3: Spectroscopic Data for a Hypothetical Trapped Meisenheimer Intermediate

Spectroscopic TechniqueKey Observational Feature
¹H NMRUpfield shift of aromatic protons due to increased electron density.
¹³C NMRAppearance of a new sp³-hybridized carbon signal where the nucleophile has attached.
UV-Vis SpectroscopyA significant red-shift in the absorption maximum, often resulting in a colored solution.

By combining kinetic, thermodynamic, and spectroscopic data, a comprehensive picture of the reaction mechanisms for 5-Chloro-6-methoxy-2-naphthoic acid can be constructed, enabling chemists to predict its behavior and utilize it effectively in the synthesis of more complex molecules.

Structure Activity Relationship Sar Studies of Naphthoic Acid Derivatives

Allosteric Modulation of Receptors by Naphthoic Acids

Naphthoic acids represent a family of compounds that have been shown to allosterically modulate NMDA receptors through a novel mechanism of action. nih.govnih.gov These compounds function as negative allosteric modulators, meaning they inhibit receptor activity without competing with the binding of the primary agonists, glutamate (B1630785) and glycine. nih.govnih.govnih.gov This modulation can be finely tuned through chemical modifications to the naphthoic acid scaffold.

Systematic studies have been conducted to determine the inhibitory effects of various 2-naphthoic acid derivatives on the four primary NMDA receptor subtypes, which are combinations of the GluN1 subunit with one of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D). nih.govnih.gov

The parent compound, 2-naphthoic acid, exhibits only weak inhibitory activity, with a slight preference for GluN2A-containing receptors. nih.govnih.gov However, the introduction of specific substituents onto the naphthalene (B1677914) ring can dramatically alter both the potency and the subtype selectivity of the inhibition. For instance, adding a hydroxyl or an amino group at the 3-position of 2-naphthoic acid enhances the inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. nih.govnih.gov

Further modifications, such as the addition of halogens and phenyl groups, can produce highly potent inhibitors. nih.govnih.gov One such compound, UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid), is a powerful inhibitor but shows little selectivity among the four receptor subtypes, with an IC₅₀ of approximately 2 μM for each. nih.gov Conversely, selectivity can be engineered into the molecules. The removal of the hydroxyl group from UBP618, as seen in related compounds, leads to a marked increase in selectivity for GluN2A-containing receptors. nih.govnih.gov This demonstrates that specific structural changes can target distinct NMDA receptor populations.

The specific placement and chemical nature of substituents on the 2-naphthoic acid skeleton are critical in determining the molecule's allosteric modulatory activity. Structure-activity relationship studies have elucidated several key principles governing these interactions. nih.govnih.gov

Substitutions at the 3-position, which is ortho to the carboxylic acid group, have a notable effect on subtype-selectivity. nih.gov As mentioned, 3-hydroxy and 3-amino groups tend to increase activity at GluN2C and GluN2D receptors. nih.gov In contrast, substitutions at other positions, such as 1 and 6, tend to increase antagonist potency across all subtypes in a more general, additive fashion. nih.gov For example, halogenation at these positions consistently enhances inhibitory activity. nih.gov

A phenyl group at the 6-position also increases potency but introduces a unique property: compounds with this feature were often less able to fully inhibit the responses of GluN2A, GluN2B, and GluN2C receptors, showing a maximal inhibition of 60-90%. nih.govnih.gov This incomplete antagonism could be advantageous in therapeutic contexts, as it might reduce adverse effects associated with excessive NMDA receptor blockade. nih.gov

Position on 2-Naphthoic Acid ScaffoldSubstituent TypeEffect on NMDA Receptor ActivityReference
Position 2Carboxylic AcidEssential for inhibitory activity. Removal abolishes function. nih.gov
Position 3Hydroxy (-OH) or Amino (-NH₂)Increases inhibitory activity, particularly at GluN2C and GluN2D subtypes. nih.govnih.gov
Position 1 & 6Halogen (e.g., -Br, -Cl)Generally increases antagonist potency across all subtypes. nih.gov
Position 6Phenyl (-C₆H₅)Increases potency but leads to incomplete maximal inhibition at GluN2A, GluN2B, and GluN2C receptors. nih.govnih.gov

Structural Determinants for Biological Efficacy

The biological efficacy of these compounds is rooted in specific structural features that are indispensable for their interaction with the NMDA receptor.

The two most fundamental components for the activity of this class of inhibitors are the naphthalene ring system and the carboxylic acid group. nih.gov The naphthalene scaffold acts as a rigid platform, holding the various substituents in a precise three-dimensional arrangement necessary for binding to the allosteric site. nih.govresearchgate.net

The carboxylic acid group at the 2-position is absolutely essential for biological function. nih.gov Research has shown that its removal from a potent naphthoic acid derivative results in a complete loss of inhibitory activity at the NMDA receptor. nih.gov This highlights the critical role of this acidic moiety, likely participating in a key electrostatic or hydrogen-bonding interaction within the receptor's binding pocket. nih.gov

Substitutions with halogens and methoxy (B1213986) groups play a significant role in fine-tuning the binding affinity and selectivity of naphthoic acid derivatives. Studies have demonstrated that adding a halogen, such as bromine or chlorine, at the 1- and 6-positions generally enhances the inhibitory potency of the compound. nih.gov This suggests that for a compound like 5-Chloro-6-methoxy-2-naphthoic acid, the chloro group at the 5-position would be expected to contribute favorably to its binding affinity.

Mechanistic Insights into Structure-Function Relationships

The structural features of naphthoic acid derivatives directly translate into a distinct mechanism of action at the molecular level. These compounds function as negative allosteric modulators, and their binding site is separate from the agonist-binding domain and the N-terminal domain, where other modulators like zinc act. nih.govnih.gov The binding site is believed to be located within the ligand-binding domain (LBD) region of the receptor. researchgate.net

Stabilization of Receptor Conformations

The interaction of small molecule ligands with receptors can induce and stabilize specific conformational states, which in turn dictates the physiological response. In the context of naphthoic acid derivatives, the substitution pattern on the naphthalene ring system is a key determinant of their ability to stabilize distinct receptor conformations. While direct studies on 5-Chloro-6-methoxy-2-naphthoic acid are limited, the principles of structure-activity relationships (SAR) allow for inferences based on related compounds.

The binding of agonists to G protein-coupled receptors (GPCRs), for instance, is known to trigger significant conformational changes, particularly in the transmembrane (TM) domains. nih.govembopress.org These changes are not monolithic; different agonists can stabilize different active receptor conformations, a concept known as functional selectivity. nih.gov For a naphthoic acid derivative to effectively stabilize a particular receptor state, its structural features must complement the topology of the binding pocket in that specific conformation.

Studies on allosteric modulators of the NMDA receptor, including derivatives of 2-naphthoic acid, have shown that substitutions on the naphthalene ring are critical for their modulatory activity. nih.gov While not specifying the 5-chloro-6-methoxy substitution pattern, this research underscores the principle that the electronic and steric properties of substituents dictate the interaction with the receptor, thereby stabilizing a modulated conformation. Similarly, research on GABA-A receptor modulators indicates that binding within the transmembrane domain can stabilize the active state of the receptor. nih.gov

The table below summarizes the potential interactions of the functional groups of 5-Chloro-6-methoxy-2-naphthoic acid and their role in stabilizing receptor conformations, based on general principles of medicinal chemistry.

Functional GroupPositionPotential InteractionsImpact on Receptor Conformation
Carboxylic Acid2Ionic bonding, Hydrogen bondingAnchors the ligand in the binding pocket, crucial for initial recognition and binding.
Naphthalene Core-Hydrophobic interactions (π-π stacking)Provides the foundational scaffold for substituent positioning and overall shape complementarity.
Chloro5Halogen bonding, van der Waals forcesContributes to binding affinity and can influence the orientation of the naphthalene ring within the binding site, favoring a specific conformational state.
Methoxy6Hydrogen bond acceptance, Hydrophobic interactionsCan form specific hydrogen bonds with receptor residues and contribute to hydrophobic interactions, further refining the ligand's fit and stabilizing a particular receptor conformation.

Influence on Gating Kinetics

The gating of ion channels, the process of transitioning between open, closed, and desensitized states, is a dynamic process that can be significantly influenced by small molecule modulators. The binding of a ligand can alter the energy landscape of these conformational transitions, thereby affecting the kinetics of channel gating. For 5-Chloro-6-methoxy-2-naphthoic acid, its influence on gating kinetics would be intrinsically linked to its ability to stabilize specific receptor conformations.

By binding to a particular state, a modulator can either lower the energy barrier for entering that state or increase the energy barrier for leaving it. For example, a positive allosteric modulator that enhances channel opening might do so by preferentially binding to and stabilizing the open state of the channel, thus prolonging the mean open time or increasing the frequency of opening.

The specific substitutions on the naphthoic acid ring are critical in determining these effects. The 5-chloro and 6-methoxy groups, through their interactions within the receptor binding pocket, would influence the stability of the bound state and, consequently, the kinetics of channel gating. For instance, if these substituents form strong interactions in the open-channel conformation, they would be expected to slow the rate of channel closing or desensitization.

Research on various ion channel modulators has established a clear link between their chemical structure and their effects on gating kinetics. For example, certain toxins are known to dramatically alter the gating of sodium channels by binding to specific sites and preventing inactivation. nih.gov While 5-Chloro-6-methoxy-2-naphthoic acid is not a toxin, this principle illustrates how a small molecule can profoundly impact the dynamic behavior of an ion channel.

The table below outlines the potential influence of 5-Chloro-6-methoxy-2-naphthoic acid's functional groups on the gating kinetics of a target ion channel, based on inferred structure-activity relationships.

Functional GroupPotential Influence on Gating Kinetics
Carboxylic AcidThe charge and hydrogen bonding capacity could influence the local electrostatic environment of the channel pore or gating machinery, potentially affecting ion permeation or the movement of charged residues involved in gating.
Naphthalene CoreThe rigid, planar structure can act as a wedge or a stabilizing element within the protein, sterically hindering the conformational changes required for state transitions, such as channel closing or desensitization.
Chloro and Methoxy SubstituentsThe specific interactions of these groups can fine-tune the binding affinity and the residence time of the ligand in its binding site. A longer residence time in a particular state-stabilizing pocket would lead to a more pronounced effect on the gating kinetics associated with that state.

Biological Activities and Molecular Mechanisms Research Oriented

Modulation of Neurological Receptors

The structural backbone of 5-Chloro-6-methoxy-2-naphthoic acid, the naphthoic acid moiety, is found in compounds that have been investigated for their ability to modulate the activity of neurological receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Research into naphthoic acid derivatives has revealed their potential as allosteric modulators of NMDA receptors. nih.govresearchgate.net These receptors are critical for excitatory synaptic transmission in the central nervous system, and their over-activation is implicated in various neurological disorders. nih.govnih.gov Studies on a series of 2-naphthoic acid derivatives have shown that they can inhibit NMDA receptor activity. nih.govresearchgate.net For instance, 2-naphthoic acid itself demonstrates low inhibitory activity at GluN2A-containing receptors. nih.govresearchgate.net The addition of substituents to the naphthoic acid scaffold has been shown to significantly alter the inhibitory potency and subtype selectivity. nih.govresearchgate.net Specifically, substitutions at the 3-position of 2-naphthoic acid can enhance inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. nih.govresearchgate.net While direct research on 5-Chloro-6-methoxy-2-naphthoic acid's NMDA receptor antagonism is not extensively documented in the reviewed literature, its structural features suggest it could be a candidate for such investigations. The presence of the chloro and methoxy (B1213986) groups at positions 5 and 6, respectively, would likely influence its binding affinity and selectivity for different NMDA receptor subtypes. A related compound, 6-Methoxy-2-naphthoic acid, has been identified as a modulator of NMDA receptors. selleckchem.com

Table 1: NMDA Receptor Modulation by Naphthoic Acid Derivatives

CompoundReceptor Subtype(s)ActivityReference(s)
2-Naphthoic acidGluN2ALow inhibitory activity nih.govresearchgate.net
3-Amino-2-naphthoic acidGluN1/GluN2C, GluN1/GluN2DIncreased inhibitory activity nih.govresearchgate.net
3-Hydroxy-2-naphthoic acidGluN1/GluN2C, GluN1/GluN2DIncreased inhibitory activity nih.govresearchgate.net
6-Methoxy-2-naphthoic acidNMDA ReceptorModulator selleckchem.com

This table presents data for related naphthoic acid derivatives to provide context for the potential activity of 5-Chloro-6-methoxy-2-naphthoic acid.

The functional consequences of NMDA receptor modulation are highly dependent on the receptor's location on the neuron. nih.govnih.govcapes.gov.br Synaptic NMDA receptors are generally associated with promoting neuronal survival and plasticity, while extrasynaptic NMDA receptors are more closely linked to excitotoxicity and cell death pathways. nih.govnih.govcapes.gov.brjneurosci.org Research has demonstrated that the stimulation of synaptic NMDA receptors can lead to the activation of pro-survival signaling cascades, whereas the activation of extrasynaptic NMDA receptors can trigger cell death programs. nih.govnih.govcapes.gov.br

While specific studies on the effects of 5-Chloro-6-methoxy-2-naphthoic acid on synaptic versus extrasynaptic NMDA receptor responses have not been identified in the reviewed literature, this is a critical area for future investigation. The differential modulation of these receptor populations by a potential antagonist could have significant implications for its therapeutic potential. An ideal neuroprotective agent might selectively inhibit extrasynaptic NMDA receptors while sparing the activity of synaptic receptors. nih.govnih.gov The ability of naphthoic acid derivatives to act as allosteric modulators suggests a potential for such selective effects, which would depend on the specific structural characteristics of the compound.

Antimicrobial Activity Mechanisms

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Various chemical scaffolds, including those containing a naphthalene (B1677914) moiety, have been explored for their potential antibacterial and antifungal properties. mdpi.comresearchgate.net The mechanisms of action for such compounds can be diverse, often involving disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Although direct studies on the antimicrobial activity and specific mechanisms of 5-Chloro-6-methoxy-2-naphthoic acid are not detailed in the available literature, research on related compounds provides some insights. For example, various derivatives of naphthamide have been shown to possess a broad spectrum of activities, including antibacterial and antifungal effects. The biological activity of such compounds is often attributed to their ability to interact with microbial targets. Further research would be necessary to determine if 5-Chloro-6-methoxy-2-naphthoic acid exhibits any significant antimicrobial properties and to elucidate the underlying molecular mechanisms.

In Vitro Efficacy Against Pathogenic Bacteria

There is currently no published research detailing the in vitro efficacy of 5-Chloro-6-methoxy-2-naphthoic acid against any pathogenic bacteria. Consequently, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity is available to be presented.

Molecular Basis of Antibacterial Action

Given the absence of studies on its antibacterial properties, the molecular basis of any potential antibacterial action of 5-Chloro-6-methoxy-2-naphthoic acid remains entirely unknown. Research into how it might affect bacterial cellular processes, such as cell wall synthesis, protein synthesis, or DNA replication, has not been conducted.

Interaction with Biomolecules

Noncovalent Association with Nucleic Acids (e.g., DNA)

There are no available studies that have investigated the noncovalent association of 5-Chloro-6-methoxy-2-naphthoic acid with nucleic acids. Therefore, its ability to bind to DNA or RNA, and any potential downstream effects of such an interaction, are not documented.

Advanced Analytical Methodologies for 5 Chloro 6 Methoxy 2 Naphthoic Acid

Chromatographic Separation Techniques

Chromatography is the principal methodology for the separation and analysis of 5-Chloro-6-methoxy-2-naphthoic acid. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile organic compounds. For 5-Chloro-6-methoxy-2-naphthoic acid, its inherent molecular structure, which contains a naphthoic acid core, is conducive to fluorimetric detection. This detection method offers significant advantages in terms of sensitivity and selectivity over more common UV detection.

The principle of fluorimetric detection involves exciting the analyte molecules at a specific wavelength of light, causing them to be promoted to a higher electronic state. As they return to their ground state, they emit light at a longer wavelength. This emitted light is measured and is directly proportional to the analyte concentration. The large Stokes shift and the specificity of the excitation/emission wavelengths for the naphthalene (B1677914) ring system allow for the detection of trace quantities of the compound with minimal interference from non-fluorescent matrix components.

Detailed Research Findings: The selection of the mobile and stationary phases is critical for achieving optimal separation. A reversed-phase C18 column is typically employed, with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often used to ensure sharp chromatographic peaks and efficient separation from related substances. The pH of the mobile phase is controlled to maintain the carboxylic acid group in a consistent ionic state, thereby ensuring reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. researchgate.net It is a benchmark method for the definitive identification of organic compounds. researchgate.net However, due to the low volatility of carboxylic acids like 5-Chloro-6-methoxy-2-naphthoic acid, direct analysis by GC-MS is not feasible. researchgate.net

To make the compound suitable for GC analysis, a chemical derivatization step is mandatory to increase its volatility. researchgate.net This process, most commonly silylation, converts the polar carboxylic acid group into a nonpolar, more volatile ester (discussed in section 8.2.1). Once derivatized, the compound can be vaporized and separated on a GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for unambiguous identification. nih.gov

Ion Pair Reverse Phase HPLC for Related Compound Estimation

For the analysis of ionic or highly polar analytes on traditional reversed-phase columns (like C8 or C18), Ion Pair Reverse Phase HPLC is an effective technique. technologynetworks.com This method is particularly useful for separating 5-Chloro-6-methoxy-2-naphthoic acid from its charged impurities or degradation products. technologynetworks.com

The technique works by adding an ion-pairing reagent to the mobile phase. technologynetworks.comchromatographyonline.com For an acidic analyte like 5-Chloro-6-methoxy-2-naphthoic acid, which is negatively charged at neutral pH, a reagent with a positive charge, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), is used. The reagent forms an electrically neutral, hydrophobic ion pair with the analyte. technologynetworks.com This neutral complex has a stronger affinity for the nonpolar stationary phase, allowing it to be retained and separated effectively. chromatographyonline.com The retention can be fine-tuned by adjusting the concentration and chain length of the ion-pairing reagent.

Table 1: Common Ion-Pairing Reagents for Acidic Analytes

Reagent Name Chemical Class Typical Concentration
Tetrabutylammonium (TBA) Hydroxide Quaternary Ammonium Salt 5-20 mM
Tetrapropylammonium Hydroxide Quaternary Ammonium Salt 5-20 mM

Derivatization Strategies for Enhanced Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique. researchgate.net For 5-Chloro-6-methoxy-2-naphthoic acid, derivatization is employed primarily to enable GC-MS analysis and to resolve enantiomers.

Silylation for GC-MS Applications

Silylation is the most common derivatization strategy for preparing carboxylic acids, alcohols, and amines for GC-MS analysis. researchgate.netyoutube.com The process involves replacing the active hydrogen in the carboxylic acid group with a nonpolar trimethylsilyl (B98337) (TMS) group. youtube.com This reaction converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable TMS ester, which can easily travel through the GC column. youtube.com

The reaction is typically carried out using a silylating agent, often in the presence of a catalyst and in an anhydrous solvent. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and highly effective reagent for this purpose. nih.gov

Detailed Research Findings: The primary benefits of silylation are the significant increase in analyte volatility and the reduction in polarity, which prevents undesirable interactions with the chromatographic column. youtube.com The resulting derivatives produce clean, reproducible mass spectra upon ionization in the mass spectrometer, aiding in structural confirmation and quantification. Care must be taken to ensure anhydrous conditions, as silylating reagents are sensitive to moisture. researchgate.net

Table 2: Common Silylating Reagents for Carboxylic Acids

Reagent Acronym Key Features
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Highly reactive, produces neutral byproducts.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA One of the most volatile and effective TMS reagents. youtube.com

Chiral Derivatization for Enantiomeric Separation

When a compound exists as a pair of enantiomers, separating and quantifying each one often requires a chiral analytical method. One powerful strategy is chiral derivatization. This approach involves reacting the racemic mixture (a 50:50 mix of both enantiomers) of 5-Chloro-6-methoxy-2-naphthoic acid with a single, pure enantiomer of a chiral derivatizing agent (CDA). bioanalysis-zone.com

This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC or GC. researchgate.net For a carboxylic acid, a common approach is to use a chiral alcohol or amine to form a diastereomeric ester or amide, respectively. The choice of CDA is critical and depends on the reactivity of the analyte and the required chromatographic or detection properties. For example, agents containing a fluorophore, like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), can be used to enhance detection sensitivity in HPLC-fluorescence. nih.gov

Table 3: Example Chiral Derivatizing Agents for Carboxylic Acids

Derivatizing Agent Functional Group Reacted Resulting Derivative
(R)-(-)-2-Phenylglycinol Carboxylic Acid Diastereomeric Ester
(S)-(+)-1-(1-Naphthyl)ethylamine Carboxylic Acid Diastereomeric Amide
O-(p-Nitrobenzyl)-N,N'-diisopropylisourea Carboxylic Acid Diastereomeric Ester

Enantiomeric Separation Techniques

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a critical aspect of pharmaceutical analysis and development. Different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov Consequently, robust analytical methods are required to resolve and quantify individual enantiomers.

Gas Chromatography with Chiral Stationary Phases

Gas Chromatography (GC) is a powerful analytical technique for the separation of volatile and thermally stable compounds. For the separation of enantiomers, a chiral stationary phase (CSP) is incorporated into the GC column. nih.gov The principle of chiral GC lies in the differential interaction between the enantiomers of the analyte and the chiral selector of the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. This results in different retention times for the enantiomers, allowing for their separation.

Commonly used chiral stationary phases in GC are based on cyclodextrin (B1172386) derivatives. nih.gov The selection of the appropriate CSP and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving successful enantiomeric separation.

Research Findings:

Specific studies detailing the enantiomeric separation of 5-Chloro-6-methoxy-2-naphthoic acid using GC with chiral stationary phases could not be identified in the reviewed literature. General applications of chiral GC have been successful for a variety of pharmaceutical compounds and their intermediates. nih.gov For an acidic compound like 5-Chloro-6-methoxy-2-naphthoic acid, derivatization to a more volatile ester form might be necessary prior to GC analysis.

Table 1: Hypothetical Gas Chromatography Parameters for Chiral Separation

ParameterExample Condition
Column Chiral capillary column (e.g., based on a cyclodextrin derivative)
Stationary Phase e.g., Di-tert-butyldimethylsilyl-β-cyclodextrin
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program e.g., 100 °C (1 min), ramp to 220 °C at 5 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: This table presents hypothetical conditions and does not represent actual experimental data for the specified compound.

Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC)

Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC) are advanced separation techniques that offer advantages over traditional liquid and gas chromatography for certain applications, including chiral separations.

Supercritical Fluid Chromatography (SFC):

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. selvita.comafmps.be For chiral separations, SFC is often coupled with the same types of chiral stationary phases used in HPLC, such as polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose). afmps.bersc.orgresearchgate.net The addition of a small amount of an organic modifier, such as methanol or ethanol, to the CO2 mobile phase is common to modulate the elution strength and improve peak shape. afmps.be

Research Findings:

Capillary Electrochromatography (CEC):

CEC is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography. nih.gov In CEC, a packed or monolithic capillary column is used, and the mobile phase is driven by electroosmotic flow (EOF) rather than pressure. This results in a plug-like flow profile, which minimizes band broadening and leads to very high separation efficiencies. Chiral separations in CEC are achieved by using a chiral stationary phase or by adding a chiral selector to the mobile phase. nih.gov

Research Findings:

No specific studies on the enantiomeric separation of 5-Chloro-6-methoxy-2-naphthoic acid by CEC were found. The technique has been successfully applied to the chiral separation of a wide range of pharmaceutical compounds. nih.gov

Table 2: General Parameters for Chiral SFC and CEC

TechniqueParameterGeneral Condition
SFC Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 with organic modifier (e.g., Methanol)
Back Pressure 100-200 bar
Temperature 30-50 °C
Detector UV or Mass Spectrometer (MS)
CEC Capillary Packed or monolithic with a chiral selector
Mobile Phase Aqueous buffer with organic modifier and/or chiral additive
Applied Voltage 10-30 kV
Detector UV or Mass Spectrometer (MS)

Note: This table presents general conditions and does not represent specific experimental data for the target compound.

Emerging Research Applications and Future Directions

Development as Chemical Biology Tools

While direct research on 5-Chloro-6-methoxy-2-naphthoic acid as a chemical biology tool is limited, the broader class of naphthalene (B1677914) derivatives is widely explored for such purposes. The following sections discuss the potential applications based on the activities of structurally related compounds.

Pharmacological Probes for Receptor Research

Naphthalene-based molecules are frequently used as scaffolds for pharmacological probes due to their ability to interact with various biological targets. For instance, the non-chlorinated analog, 6-methoxy-2-naphthylacetic acid, is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and functions as an inhibitor of cyclooxygenase (COX) enzymes. nih.gov This inhibitory action is central to its therapeutic effects.

The introduction of a chlorine atom at the 5-position, as in 5-Chloro-6-methoxy-2-naphthoic acid, could modulate the binding affinity and selectivity for specific receptor subtypes. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to protein targets. This suggests that 5-Chloro-6-methoxy-2-naphthoic acid and its derivatives could be developed as selective probes for studying the structure and function of COX enzymes or other related receptors.

Ligands for Investigating Biological Pathways

The investigation of biological pathways often relies on small molecules that can modulate the activity of key enzymes or proteins. Naphthalene derivatives have been identified as having a range of biological activities, making them suitable candidates for such ligands. For example, certain naphthalene-chalcone hybrids have been investigated for their potential to inhibit VEGFR-2, a key protein in angiogenesis. acs.org In some of these hybrids, the presence of a methoxy (B1213986) group on the naphthalene ring was found to be beneficial for activity. acs.org

Additionally, some dimethoxynaphthalene carboxylic acid derivatives have shown moderate inhibitory activity against protein-tyrosine kinases. The structural similarities suggest that 5-Chloro-6-methoxy-2-naphthoic acid could serve as a foundational structure for developing new ligands to probe these and other signaling pathways. The specific substitution pattern may offer advantages in terms of cell permeability and target engagement.

Application as Synthetic Intermediates

The utility of 5-Chloro-6-methoxy-2-naphthoic acid as a building block in organic synthesis is a more established area of its application, primarily in the synthesis of pharmaceuticals.

Precursors for Complex Organic Molecules

5-Chloro-6-methoxy-2-naphthoic acid and its immediate precursors are valuable intermediates in the synthesis of more complex molecules, most notably the widely used NSAID, Naproxen (B1676952). In several patented synthetic routes, derivatives of 5-Chloro-6-methoxy-2-naphthoic acid, such as (2S)-2-(5-chloro-6-methoxy-2-naphthyl)propionic acid, serve as a key intermediate. sigmaaldrich.com The synthesis involves the eventual removal of the chlorine atom at the 5-position through hydrogenolysis to yield the final Naproxen molecule. The presence of the chloro group serves a strategic role during the synthesis, potentially influencing the reactivity and stereoselectivity of certain steps.

The reactivity of the naphthalene core, combined with the directing effects of the chloro and methoxy substituents, makes this compound a versatile starting material for accessing a range of substituted naphthalene derivatives with potential biological activities.

Building Blocks for Potential Antibiotics

The naphthalene core is present in several antimicrobial agents, and there is ongoing research into new naphthalene-based antibiotics to combat resistant bacteria. rasayanjournal.co.inijpsjournal.com While direct studies on the antibiotic properties of 5-Chloro-6-methoxy-2-naphthoic acid are not widely published, research on related structures provides a strong rationale for its potential in this area.

For example, studies on chlorinated naphthalene-based derivatives have shown significant bactericidal effects, particularly against Gram-negative bacteria. jmchemsci.com One study highlighted a chlorinated derivative that was effective and showed high safety against normal flora. jmchemsci.com Furthermore, research into naphthalene-chalcone hybrids, some containing methoxy substituents, has demonstrated both antibacterial and antifungal activity. acs.org These findings suggest that 5-Chloro-6-methoxy-2-naphthoic acid could be a valuable starting material for the synthesis of novel antibiotic candidates, with the chloro and methoxy groups potentially contributing to the antimicrobial potency and spectrum.

Advanced Materials and Optical Properties

The application of naphthalene derivatives extends beyond biology and medicine into the realm of materials science. Their rigid, planar structure and conjugated π-system make them suitable for the development of organic materials with interesting optical and electronic properties.

While specific research on the material properties of 5-Chloro-6-methoxy-2-naphthoic acid is not yet prevalent, the broader class of functionalized naphthalenes is used in various applications. lifechemicals.com For instance, naphthalene derivatives are used in the synthesis of dyes and pigments. lifechemicals.com The extended π-conjugation in the naphthalene ring system is responsible for the absorption and emission of light, and the substituents on the ring can tune these properties.

Studies on other substituted naphthoic acids and naphthalene derivatives have shown that they can exhibit fluorescence. mdpi.combeilstein-journals.org The introduction of different functional groups can shift the absorption and emission wavelengths. For example, some naphthalene-fused oxazoles fluoresce in the 340–430 nm region. mdpi.com It is plausible that 5-Chloro-6-methoxy-2-naphthoic acid and its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, or as components of electrochromic materials. mdpi.com Further research is needed to characterize the specific optical and electronic properties of this compound and its potential for use in advanced materials.

Exploration in Non-Linear Optics (e.g., Second Harmonic Generation)

The field of non-linear optics (NLO) relies on materials that can alter the properties of light, a phenomenon crucial for applications in telecommunications, data storage, and laser technology. nih.gov Organic molecules are promising candidates for NLO materials due to their fast response times and the ability to be chemically tailored. nih.gov Compounds with π-conjugated systems, like the naphthalene core, and electron-donating/accepting groups often exhibit significant NLO properties. nih.gov

For 5-Chloro-6-methoxy-2-naphthoic acid, the methoxy group (-OCH₃) acts as an electron donor while the carboxylic acid group (-COOH) can act as an electron acceptor. This donor-acceptor substitution pattern across the planar naphthalene scaffold could lead to a significant second-order NLO response, such as second harmonic generation (SHG), where the frequency of laser light passing through the material is doubled. While direct NLO studies on this specific compound are not widely published, research on similar naphthalimide derivatives has shown that the tricyclic planar ring system is a viable scaffold for NLO applications. nih.gov Future research could involve computational modeling and experimental validation, such as Z-scan techniques, to quantify the NLO properties of 5-Chloro-6-methoxy-2-naphthoic acid and its derivatives. rsc.org

Integration into Functional Polymers

Naphthalene-based derivatives are valuable monomers for creating functional polymers with enhanced thermal stability, specific optical properties, or catalytic activity. nih.govgoogle.com The integration of the 5-Chloro-6-methoxy-2-naphthoic acid moiety into a polymer chain could yield materials with unique characteristics.

The carboxylic acid group provides a reactive handle for polymerization. For instance, it can be converted into an ester and then copolymerized with a diol to form a polyester. The resulting polymer would feature the chloro- and methoxy-substituted naphthalene rings as pendant groups along the chain. These groups would influence the polymer's bulk properties, such as its glass transition temperature, solubility, and refractive index. google.com Furthermore, the presence of the polar methoxy group and the halogen atom could enhance inter-chain interactions, potentially leading to materials with ordered microstructures and anisotropic properties. Such functional polymers could find applications as specialized coatings, high-performance plastics, or supports for catalysts. nih.gov

Design and Synthesis of Novel Naphthoic Acid Scaffolds

In medicinal chemistry, the naphthalene scaffold is a versatile platform for developing therapeutic agents for a range of diseases, including cancer and microbial infections. researchgate.netmdpi.comijpsjournal.com The effectiveness of these agents is highly dependent on the specific substitution pattern on the naphthalene core, which influences the molecule's interaction with biological targets.

Scaffold Modification for Improved Selectivity and Potency

The structure of 5-Chloro-6-methoxy-2-naphthoic acid can be viewed as a starting scaffold for the design of new, more potent, and selective drug candidates. Scaffold modification involves systematically altering the functional groups on the core structure to optimize its pharmacological profile. nih.gov For example, the position and nature of the halogen (chloro group) could be varied to modulate the molecule's lipophilicity and binding interactions. Replacing the methoxy group with other alkyl or aryl ethers could probe specific pockets in a target protein.

The goal of such modifications is to enhance the compound's affinity for its intended biological target while minimizing off-target effects, thereby improving its therapeutic index. nih.gov Structure-activity relationship (SAR) studies, guided by computational docking and in vitro assays, are essential in this process.

Below is an interactive table illustrating hypothetical modifications to the 5-Chloro-6-methoxy-2-naphthoic acid scaffold and their intended purpose.

Modification Site Original Group Proposed New Group Rationale for Modification
Position 5-Cl (Chloro)-F (Fluoro)Increase metabolic stability; alter electronic properties.
Position 5-Cl (Chloro)-Br (Bromo)Enhance binding affinity through halogen bonding.
Position 6-OCH₃ (Methoxy)-OC₂H₅ (Ethoxy)Probe steric limits of the target's binding pocket.
Position 6-OCH₃ (Methoxy)-SCH₃ (Thiomethyl)Modify hydrogen bonding capacity and electronic nature.
Carboxylic Acid-COOH-CONH₂ (Amide)Improve cell permeability and metabolic stability.
Carboxylic Acid-COOH-COOCH₃ (Ester)Create a prodrug to enhance bioavailability.

Combinatorial Approaches to Naphthoic Acid Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally related compounds for high-throughput screening. nih.govnih.gov A combinatorial library can be created from the 5-Chloro-6-methoxy-2-naphthoic acid scaffold by leveraging the reactivity of its carboxylic acid group.

Using solid-phase synthesis, the naphthoic acid scaffold can be anchored to a resin and then reacted with a diverse set of building blocks. nih.gov For example, coupling the carboxylic acid with a library of different amines would produce a large collection of amides. Similarly, reaction with a library of alcohols would yield a corresponding ester library. This approach allows for the systematic exploration of the chemical space around the core scaffold, significantly increasing the chances of discovering a "hit" compound with desired biological activity. nih.govresearchgate.net

The following interactive table demonstrates how a small combinatorial library could be generated from the core scaffold and a selection of amines.

Scaffold Building Block (Amine) Resulting Compound Class
5-Chloro-6-methoxy-2-naphthoylPiperidineN-(5-Chloro-6-methoxy-2-naphthoyl)piperidine
5-Chloro-6-methoxy-2-naphthoylAnilineN-Phenyl-5-chloro-6-methoxy-2-naphthamide
5-Chloro-6-methoxy-2-naphthoylBenzylamineN-Benzyl-5-chloro-6-methoxy-2-naphthamide
5-Chloro-6-methoxy-2-naphthoylMorpholineN-(5-Chloro-6-methoxy-2-naphthoyl)morpholine

This systematic approach enables the efficient synthesis and screening of thousands of related compounds, accelerating the drug discovery and material science research process. acs.org

Q & A

Q. What are the key steps in synthesizing 5-Chloro-6-methoxy-2-naphthoic acid, and which analytical techniques confirm its purity and structure?

  • Methodological Answer : The synthesis involves sequential functionalization of the naphthalene backbone. A critical step is the introduction of chloro and methoxy groups at positions 5 and 6, respectively, followed by carboxylation. Post-synthesis, purity and structure are verified using:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (500 MHz) to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (Thermo LTQ-orbitrap) for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by HPLC) .
  • Table : Key Synthesis and Characterization Steps
StepReagents/ConditionsAnalytical Validation
ChlorinationCl₂ or Cl-containing reagentsNMR (δ 7.8–8.2 ppm for aromatic protons)
MethoxylationMethanol, acid catalystMS (m/z calculated for C₁₂H₉ClO₃)
PurificationColumn chromatography (FPLC)HPLC retention time comparison

Q. What are the recommended storage conditions to maintain the stability of 5-Chloro-6-methoxy-2-naphthoic acid?

  • Methodological Answer : Store in airtight, light-resistant containers at 4°C or below. Avoid exposure to moisture and oxidizing agents. Stability tests indicate no decomposition under inert atmospheres (N₂/Ar) for >6 months. Regularly monitor purity via HPLC if stored long-term .

Q. Which spectroscopic methods are most effective for characterizing 5-Chloro-6-methoxy-2-naphthoic acid, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm. Methoxy groups show singlet peaks near δ 3.9–4.1 ppm. Absence of extraneous peaks confirms purity .
  • UV-Vis Spectroscopy : Absorbance maxima in methanol (λ ~270–310 nm) correlate with conjugated π-systems .
  • FT-IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to incorporate 5-Chloro-6-methoxy-2-naphthoic acid into RNA-binding proteins for studying interactions?

  • Methodological Answer :
  • Genetic Code Expansion : Use orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to incorporate the compound as an unnatural amino acid.
  • Selection Protocol : Perform 3 rounds of positive selection (using chloramphenicol resistance) and 2 rounds of negative selection (using toxic analogs) to isolate specific aaRS mutants .
  • Crosslinking : UV-A irradiation induces covalent bonds between the naphthol group and proximal RNA bases, enabling interaction mapping .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Methodological Answer :
  • Systematic Replication : Reproduce literature protocols with controlled variables (e.g., solvent purity, reaction time).
  • Advanced Analytical Cross-Check : Combine X-ray crystallography (for absolute stereochemistry) with 2D NMR (COSY, HSQC) to resolve ambiguities in substituent positions .
  • Meta-Analysis : Compare datasets from multiple sources (e.g., NMR shifts in DMSO vs. CDCl₃) to identify solvent-dependent artifacts .

Q. How can orthogonal aaRS/tRNA pairs be optimized for site-specific incorporation of derivatives into proteins?

  • Methodological Answer :
  • Directed Evolution : Use error-prone PCR to generate aaRS mutant libraries. Screen for activity using fluorescence-based assays (Varioskan Flash multimode reader) .
  • Structural Modeling : Align aaRS active sites (e.g., MjTyrRS) with the compound’s structure to predict mutation hotspots (e.g., Tyr32 → Leu improves substrate affinity) .

Q. What experimental parameters critically influence the synthesis efficiency of this compound?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for carboxylation steps.
  • Catalyst Optimization : Pd/C or Cu(I) catalysts improve yields in halogenation steps (e.g., from 60% to >85%) .
  • Temperature Control : Maintain 60–80°C during methoxylation to minimize side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.